![molecular formula C22H26N4 B190728 Calycanthine CAS No. 595-05-1](/img/structure/B190728.png)
Calycanthine
Overview
Description
Calycanthine is an important class of alkaloids extracted and isolated from the roots, leaves, flowers, and fruits of Chimonanthus praecox . It has significant anti-convulsant, anti-fungal, anti-viral analgesic, anti-tumor, and anti-melanogenesis activities .
Synthesis Analysis
The synthesis of Calycanthine features copper-mediated asymmetric cyclodimerization of chiral tryptamine derivative . This process establishes a new entry into constructing the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure . This strategy has been successfully applied for the total syntheses of either enantiomers of chimonanthine, folicanthine, and calycanthine .
Molecular Structure Analysis
The molecular structure of Calycanthine was first incorrectly proposed by Barger, and then revised by Woodward’s group via synthesis .
Chemical Reactions Analysis
Calycanthine inhibits the potassium-stimulated release of [3H]GABA from slices of rat hippocampus . It also blocks the L-type calcium currents and weakly inhibits the N-type calcium currents from neuroblastoma X glioma cells .
Scientific Research Applications
Anti-Convulsant Properties
Calycanthine has been identified as a powerful convulsant, which paradoxically can be beneficial in the development of anti-convulsant medications. By understanding the mechanism through which Calycanthine induces convulsions, researchers can design drugs that inhibit these pathways, potentially offering new treatments for epilepsy and other seizure disorders .
Anti-Fungal Activity
The compound exhibits significant anti-fungal properties, making it a candidate for the development of new anti-fungal drugs. This is particularly important as fungal infections are becoming more resistant to existing medications, and Calycanthine could serve as a basis for the synthesis of more effective treatments .
Anti-Viral Applications
Calycanthine also shows promise in the field of antiviral research. Its ability to inhibit viral replication could lead to the creation of new antiviral drugs that could be used to treat a variety of viral infections, including those that are resistant to current therapies .
Analgesic Effects
Research indicates that Calycanthine has analgesic properties, which could be harnessed to develop new pain-relief medications. This could be particularly useful for patients who suffer from chronic pain conditions and are in need of alternative pain management solutions .
Anti-Tumor Potential
Calycanthine’s anti-tumor activities suggest it could be used in cancer research to develop new chemotherapeutic agents. Its ability to inhibit tumor growth could make it a valuable tool in the fight against cancer .
Anti-Melanogenesis
The compound has been found to have anti-melanogenesis activities, which could be applied in the treatment of skin conditions involving hyperpigmentation. By inhibiting melanin production, Calycanthine could help in creating therapies for conditions like melasma or age spots .
Synthetic Chemistry
The complex structure of Calycanthine has made it a subject of interest in synthetic chemistry. The challenges associated with its synthesis are driving advances in chemical methodologies, which can have broad applications in the synthesis of other complex molecules .
Neurotoxicology
In the field of neurotoxicology, Calycanthine’s potent neurotoxic effects are studied to understand the pathways of neurotoxicity and to develop protective strategies against neurotoxic agents. This research has implications for the treatment of neurodegenerative diseases and for the development of safety protocols in environments where neurotoxins are present .
Mechanism of Action
Target of Action
Calycanthine, a principal alkaloid of the family Calycanthaceae, primarily targets the L-type calcium channels and GABA-mediated chloride currents at GABA(A) receptors . These targets play crucial roles in the functioning of the nervous system.
Mode of Action
Calycanthine interacts with its targets by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca(2+) channels . It also inhibits GABA-mediated chloride currents at GABA(A) receptors . This interaction leads to changes in the normal functioning of the nervous system, causing convulsions .
Biochemical Pathways
It is known that calycanthine’s inhibition of gaba release and gaba-mediated chloride currents disrupts the normal functioning of the nervous system .
Pharmacokinetics
The pharmacokinetics of calycanthine in rats have been investigated using the UPLC-MS/MS method . The absolute bioavailability of calycanthine was found to be 37.5% in rats . The linearity of calycanthine in rat plasma was good within the range of 1–200 ng/mL, and the lower limit of quantification (LLOQ) was 1 ng/mL . The matrix effect was between 97.9% and 105.4%, and the recovery was better than 85.6% .
Result of Action
The primary result of calycanthine’s action is the induction of convulsions, due to its inhibitory effects on the release of the inhibitory neurotransmitter GABA and GABA-mediated chloride currents . This makes calycanthine a central nervous system toxin .
Future Directions
properties
IUPAC Name |
(1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCDVWYEVUDKQ-GXRSIYKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@H]4NC5=CC=CC=C5[C@@]2([C@@H]1NC6=CC=CC=C36)CCN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calycanthine | |
CAS RN |
595-05-1 | |
Record name | (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calycanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calycanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CALYCANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62N8QPR7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of calycanthine?
A1: Calycanthine has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]
Q2: What is the core structure of calycanthine?
A2: Calycanthine is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize calycanthine?
A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of calycanthine. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of calycanthine. [, ]
Q4: Can calycanthine be synthesized in the laboratory?
A4: Yes, several total synthesis routes have been developed for calycanthine. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]
Q5: What is the significance of the selenium degradation product of calycanthine?
A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of calycanthine's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []
Q6: What are the known biological activities of calycanthine?
A6: Calycanthine has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].
Q7: What is the mechanism of action of calycanthine's antifungal activity?
A7: While the exact mechanism is not fully understood, studies have shown that both calycanthine and folicanthine, another alkaloid found alongside calycanthine, exhibit significant inhibitory effects against various plant pathogenic fungi. []
Q8: What is known about calycanthine's effect on the nervous system?
A8: Research suggests that calycanthine acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []
Q9: What are the toxicological concerns associated with calycanthine?
A11: Calycanthine is known to be toxic, particularly to ruminants. Ingestion of plants containing calycanthine, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]
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